molecular formula C9H13NO2 B13641507 3-Amino-6-tert-butyl-2H-pyran-2-one CAS No. 913623-98-0

3-Amino-6-tert-butyl-2H-pyran-2-one

Cat. No.: B13641507
CAS No.: 913623-98-0
M. Wt: 167.20 g/mol
InChI Key: GWKDEGOITYVQJC-UHFFFAOYSA-N
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Description

3-Amino-6-tert-butyl-2H-pyran-2-one is a chemical reagent for research applications. The 2-pyranone (2H-pyran-2-one) core is a privileged structure in organic and medicinal chemistry, known for its versatility as a synthetic intermediate and its presence in biologically active molecules . Compounds featuring this motif are frequently explored for their antimicrobial, antioxidant, and cytotoxic properties, often enhanced through structural modification or complexation with metal ions . In synthetic chemistry, 2-pyranones serve as key diene components in Diels-Alder [4+2] cycloaddition reactions, a fundamental transformation for constructing complex polycyclic architectures . When reacted with dienophiles like acetylenedicarboxylates, aminopyranones can be transformed into substituted phthalate derivatives, which are valuable precursors in materials science and drug discovery . The tert-butyl group and amino functionalization on the pyranone ring make this particular compound a promising, multifunctional building block for developing new heterocyclic compounds and exploring structure-activity relationships in pharmacological research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

913623-98-0

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-amino-6-tert-butylpyran-2-one

InChI

InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3

InChI Key

GWKDEGOITYVQJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-tert-butyl-2H-pyran-2-one can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out under mild conditions, making them efficient and environmentally friendly.

Industrial Production Methods

Industrial production of 3-Amino-6-tert-butyl-2H-pyran-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Thermal Reactions with Alkynes

3-Amino-6-tert-butyl-2H-pyran-2-one participates in thermal cycloaddition reactions with alkynes to form polycyclic aromatic systems. While specific data for this derivative is limited, analogous 3-amino-2-pyrones undergo:

  • Reaction Type : [4+2] Cycloaddition or nucleophilic attack at the amino group

  • Conditions : Thermal heating, high pressure, or microwave irradiation

  • Products : Substituted anilines, biphenyls, or terphenyls

Example Pathway

text
3-Amino-2-pyrone + Alkyne → Fused Polycyclic Product

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound may undergo ring-opening or rearrangement, though direct evidence for 3-amino-6-tert-butyl-2H-pyran-2-one is not explicitly documented. Related 2-pyrones show:

  • Typical Behavior : Ring expansion via oxocarbenium intermediates

  • Potential Products : Tetrahydropyran derivatives or lactones

Base-Promoted Transformations

In basic media, the amino group can act as a nucleophile. For example:

  • Reaction : Condensation with aldehydes or ketones

  • Outcome : Formation of Schiff bases or heterocyclic systems

Photophysical Studies

While not a reaction, photophysical analyses of analogous 2-pyrones reveal:

  • Fluorescence Properties : Dependent on substituent electronic effects

  • Applications : Potential as fluorophores or sensors

Key Research Findings

  • The deprotection reaction is highly efficient (97% yield), making it a reliable synthetic route .

  • The amino group’s nucleophilicity enables diversification via condensation or cycloaddition, though experimental details for this specific derivative require further exploration.

  • Steric hindrance from the tert-butyl group may influence reactivity patterns compared to less-substituted 2-pyrones .

Scientific Research Applications

3-Amino-6-tert-butyl-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-tert-butyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The amino group at position 3 increases electron density on the pyranone ring, enhancing reactivity toward electrophiles. This contrasts with electron-withdrawing groups (e.g., Cl or acetyl) in other derivatives .
  • Core Structure Differences: Pyrimidinones (e.g., ) and benzofuranones (e.g., ) exhibit distinct electronic profiles due to aromaticity and ring hybridization, affecting applications in medicinal or materials chemistry .

Crystallographic and Structural Analysis

Crystallographic data for pyran-2-one derivatives are often resolved using the SHELX software suite, which is widely employed for small-molecule refinement . For example, compounds with tert-butyl groups may exhibit unique packing motifs due to steric bulk, as seen in similar structures .

Biological Activity

3-Amino-6-tert-butyl-2H-pyran-2-one, a pyranone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Molecular Formula: C10H15NO
Molecular Weight: 165.24 g/mol
CAS Number: 913623-98-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-Amino-6-tert-butyl-2H-pyran-2-one against various bacterial strains. In one study, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae16

The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a therapeutic agent in treating resistant bacterial infections .

Anticancer Activity

In vitro studies have shown that 3-Amino-6-tert-butyl-2H-pyran-2-one possesses anticancer properties . The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that the compound induced apoptosis in cancer cells, leading to a reduction in cell viability.

Case Study: MCF-7 Cell Line

A study investigating the effects of the compound on MCF-7 cells revealed:

  • IC50 Value: 25 µM
  • Mechanism of Action: Induction of apoptosis through activation of caspase pathways.

The compound's ability to inhibit cell proliferation and induce apoptosis suggests its potential as a lead compound for developing new anticancer therapies .

The biological activity of 3-Amino-6-tert-butyl-2H-pyran-2-one is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Biofilm Disruption: The compound has shown efficacy in inhibiting biofilm formation by pathogenic bacteria, which is crucial for combating chronic infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 3-Amino-6-tert-butyl-2H-pyran-2-one is essential for evaluating its therapeutic potential. Preliminary studies suggest that:

  • Absorption: The compound demonstrates good solubility in physiological conditions.
  • Distribution: It is expected to distribute well across tissues due to its lipophilicity.
  • Metabolism: Further studies are needed to elucidate metabolic pathways and identify potential metabolites.

Toxicological assessments indicate that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-6-tert-butyl-2H-pyran-2-one, and how are yields optimized?

  • Methodology : The compound is synthesized via cyclization reactions using precursors like substituted pyranones and tert-butyl amines. A reported method involves reacting tert-butylamine with a pre-functionalized pyran-2-one under reflux in anhydrous ethanol, achieving 97% yield. Key parameters include temperature control (60–80°C), solvent choice (Et₂O for crystallization), and stoichiometric ratios .
  • Optimization : Yield improvements are achieved by maintaining anhydrous conditions and using catalytic bases (e.g., K₂CO₃) to accelerate cyclization. Purity is enhanced via recrystallization in diethyl ether .

Q. How is the structural identity of 3-Amino-6-tert-butyl-2H-pyran-2-one confirmed experimentally?

  • Analytical Workflow :

  • NMR : 1H^1H-NMR (DMSO-d₆) shows signals at δ 1.17 ppm (s, 9H, t-Bu), 5.99 ppm (d, J = 7.3 Hz, 4-H), and 6.29 ppm (d, J = 7.3 Hz, 5-H). 13C^{13}C-NMR confirms carbonyl (δ 160.0 ppm) and tert-butyl carbons (δ 34.5 ppm) .
  • IR : Peaks at 1692 cm1^{-1} (C=O stretch) and 3462 cm1^{-1} (NH₂ vibrations) .
  • Mass Spectrometry : HRMS gives m/z 167.0950 (M+^+), aligning with the molecular formula C₉H₁₃NO₂ .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile : The compound is hygroscopic and degrades in humid environments. Storage in desiccators under nitrogen at 4°C preserves integrity for >6 months. Avoid prolonged exposure to light, as UV irradiation induces decomposition of the amino group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-Amino-6-tert-butyl-2H-pyran-2-one in nucleophilic substitution reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The amino group acts as a weak nucleophile due to resonance stabilization with the pyranone ring. Substituent effects (e.g., tert-butyl) sterically hinder electrophilic attack at the 6-position .
  • Validation : Compare computed activation energies with experimental kinetic data for reactions like acylation or alkylation.

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Case Example : Discrepancies between 1H^1H-NMR and X-ray crystallography data may arise from dynamic processes (e.g., keto-enol tautomerism). Mitigation involves:

  • Variable-Temperature NMR : To identify temperature-dependent shifts.
  • Crystallography : SHELX refinement of single-crystal data confirms bond lengths and angles, resolving ambiguities in solution-state spectra .

Q. How does the tert-butyl group influence the compound’s electronic and steric properties in catalysis?

  • Steric Effects : The bulky tert-butyl group at C6 reduces accessibility to the pyranone ring, directing reactivity to the C3 amino group.
  • Electronic Effects : Hyperconjugation from the tert-butyl group stabilizes the pyranone ring’s electron-deficient carbonyl, altering redox potentials. Electrochemical studies (cyclic voltammetry) reveal a shifted reduction peak at -1.2 V vs. Ag/AgCl .

Methodological Guidance

Designing a kinetic study for amino-group derivatization reactions

  • Protocol :

Reaction Monitoring : Use in-situ FTIR to track carbonyl (1692 cm1^{-1}) and amine (3355 cm1^{-1}) intensity changes.

Rate Constants : Apply pseudo-first-order kinetics with excess acylating agent. Plot ln([reactant]) vs. time to determine kobsk_{\text{obs}}.

Activation Parameters : Calculate EaE_a via Arrhenius plots across temperatures (25–60°C) .

Interpreting conflicting data between HPLC and NMR purity assessments

  • Resolution :

  • HPLC-DAD : Quantifies impurities with UV-active moieties (e.g., oxidized byproducts).
  • 1H^1H-NMR : Detects non-UV-active contaminants (e.g., residual solvents).
  • Cross-Validation : Use spiking experiments with suspected impurities to identify discrepancies .

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